molecular formula C7H5BrN4 B1281954 2-Bromo-6-methylpyrazino[2,3-b]pyrazine CAS No. 91225-51-3

2-Bromo-6-methylpyrazino[2,3-b]pyrazine

Cat. No.: B1281954
CAS No.: 91225-51-3
M. Wt: 225.05 g/mol
InChI Key: GIVAQAIJCWLXQM-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyrazino[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H5BrN4 It is characterized by a pyrazine ring fused with a pyrazino ring, with a bromine atom at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine typically involves the bromination of 6-methylpyrazino[2,3-b]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 6-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrazine ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, hydrogen gas with palladium on carbon catalyst.

Major Products:

    Substitution: Formation of 2-substituted-6-methylpyrazino[2,3-b]pyrazine derivatives.

    Oxidation: Formation of 6-formylpyrazino[2,3-b]pyrazine or 6-carboxypyrazino[2,3-b]pyrazine.

    Reduction: Formation of 6-methylpyrazino[2,3-b]pyrazine or fully reduced pyrazine derivatives.

Scientific Research Applications

2-Bromo-6-methylpyrazino[2,3-b]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of bioactive molecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery. It is studied for its interactions with biological targets and its ability to modulate biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

    2-Chloro-6-methylpyrazino[2,3-b]pyrazine: Similar structure with a chlorine atom instead of bromine. It exhibits different reactivity and biological properties.

    2-Bromo-6-ethylpyrazino[2,3-b]pyrazine: Similar structure with an ethyl group instead of a methyl group. It has different steric and electronic effects.

    6-Methylpyrazino[2,3-b]pyrazine: Lacks the bromine atom, leading to different chemical reactivity and applications.

Uniqueness: 2-Bromo-6-methylpyrazino[2,3-b]pyrazine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-6-methylpyrazino[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c1-4-2-9-7-6(11-4)10-3-5(8)12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVAQAIJCWLXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)N=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536614
Record name 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91225-51-3
Record name 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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